molecular formula C13H15F2NS B1586554 3',5'-Difluorobenzene acetyl piperidine thioamide CAS No. 289677-12-9

3',5'-Difluorobenzene acetyl piperidine thioamide

Cat. No. B1586554
M. Wt: 255.33 g/mol
InChI Key: YUNHSFRXNHXSKH-UHFFFAOYSA-N
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Description

3’,5’-Difluorobenzene acetyl piperidine thioamide is a chemical compound with the CAS Number: 289677-12-9 . It has a molecular weight of 255.33 and its IUPAC name is 1-[2-(3,5-difluorophenyl)ethanethioyl]piperidine . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3’,5’-Difluorobenzene acetyl piperidine thioamide is 1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3’,5’-Difluorobenzene acetyl piperidine thioamide is a white to yellow solid .

Scientific Research Applications

Discovery of Antagonists with Potent Anti-HIV-1 Activity

  • Research on piperidine-4-carboxamide CCR5 antagonists has led to the discovery of compounds with highly potent anti-HIV-1 activity. These compounds, through modifications to improve metabolic stability, have shown significant inhibition of HIV-1 envelope-mediated membrane fusion and CCR5 binding affinity, making them promising candidates for further development as anti-HIV drugs (Imamura et al., 2006).

Catalytic Hydrodefluorination of Fluorocarbons

  • Transition metal fluoride complexes, including those based on iron(II) fluoride, have been investigated for their potential in catalytic applications such as C-F bond activation and fluorocarbon functionalization. These complexes demonstrate the ability to catalyze the hydrodefluorination of perfluorinated aromatic compounds, highlighting their utility in chemical synthesis and potential environmental applications (Vela et al., 2005).

Understanding C−H···F Interactions

  • The study of C−H···F interactions in the crystal structures of fluorobenzenes contributes to the understanding of the weak acceptor capabilities of the C−F group. This research is crucial for the design of materials and molecules with specific interaction patterns, which can have implications in pharmaceuticals, material science, and crystal engineering (Thalladi et al., 1998).

Nucleophilic Aromatic Substitution Reactions

  • Studies on the solvent dependence of leaving group fluorine kinetic isotope effects in nucleophilic aromatic substitution reactions highlight the impact of solvent on the rate-limiting steps of these reactions. Such insights are valuable for understanding reaction mechanisms and optimizing conditions for synthetic chemistry applications (Persson et al., 1996).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H320, and H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P264 (Wash hands and face thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (Rinse mouth) .

properties

IUPAC Name

2-(3,5-difluorophenyl)-1-piperidin-1-ylethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NS/c14-11-6-10(7-12(15)9-11)8-13(17)16-4-2-1-3-5-16/h6-7,9H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNHSFRXNHXSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374239
Record name 3',5'-Difluorobenzene acetyl piperidine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluorobenzene acetyl piperidine thioamide

CAS RN

289677-12-9
Record name 3',5'-Difluorobenzene acetyl piperidine thioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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